molecular formula C8H4ClNO B1352943 4-Chlorobenzoyl cyanide CAS No. 13014-48-7

4-Chlorobenzoyl cyanide

Cat. No.: B1352943
CAS No.: 13014-48-7
M. Wt: 165.57 g/mol
InChI Key: UDBBCXDMJVNFLI-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl cyanide is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl cyanide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and hydrogen cyanide.

    Reduction: Reduction of the cyanide group can yield 4-chlorobenzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: 4-Chlorobenzyl derivatives.

    Hydrolysis: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzylamine.

Scientific Research Applications

4-Chlorobenzoyl cyanide is utilized in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Material Science: Employed in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl cyanide: Lacks the chlorine substituent, making it less reactive towards nucleophiles.

    4-Chlorobenzaldehyde: Contains an aldehyde group instead of a cyanide group, leading to different reactivity.

    4-Chlorobenzoic acid: The cyanide group is replaced by a carboxylic acid group, altering its chemical properties.

Uniqueness

4-Chlorobenzoyl cyanide is unique due to the presence of both the cyanide and chlorine groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBBCXDMJVNFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431439
Record name 4-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13014-48-7
Record name 4-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 2(a) from 4-chlorobenzoyl cyanide amidinohydrazone obtained in Example 7. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (4:1). Total yield (from 4-chlorobenzoyl cyanide): 72%; m.p. 219-221° C. (uncorrected).
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4-chlorobenzoyl cyanide amidinohydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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